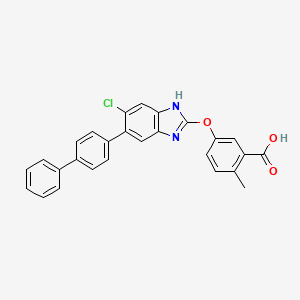

MK-3903

説明

MK-3903 is an activator of AMP-activated protein kinase (AMPK; EC50 = 9 nM). It is selective for AMPK over a kinase panel at 10 µM, as well as the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 (IC50s = >50 µM for both) and the pregnane X receptor (PXR; EC50 = >30 µM). MK-3903 (30 mg/kg) increases muscle and liver levels of phosphorylated ACC, an AMPK substrate, and reduces insulin resistance in diet-induced obese (DIO) mice. It inhibits hepatic fatty acid synthesis in db/db mice when administered at doses ranging from 3 to 30 mg/kg.

MK-3903 is a potent and selective AMPK activator (EC50 = 8 nM). MK-3903 exhibited robust target engagement in mouse liver following oral dosing, leading to improved lipid metabolism and insulin sensitization in mice. Chronic oral administration of MK-3903 robustly increased ACC phosphorylation in liver with more modest effects in skeletal muscle. Treatment of various mouse models with MK-3903 resulted in expected alterations in lipid metabolism and improvements in a measure of insulin sensitization.

科学的研究の応用

AMPK Activator

MK-3903 is a potent and selective AMPK (AMP-activated protein kinase) activator . It has an EC50 of 8 nM for α1 β1 γ1 subunit . It activates 10 of the 12 pAMPK complexes with EC50 values in the range of 8-40 nM and maximal activation >50% .

Metabolic Diseases

MK-3903 is used in the research area of endocrinology and metabolic diseases . It has been actively indicated for Type 2 Diabetes Mellitus .

Insulin Resistance Reduction

MK-3903 (30 mg/kg) increases muscle and liver levels of phosphorylated ACC, an AMPK substrate, and reduces insulin resistance in diet-induced obese (DIO) mice .

Inhibition of Hepatic Fatty Acid Synthesis

MK-3903 inhibits hepatic fatty acid synthesis in db/db mice when administered at doses ranging from 3 to 30 mg/kg .

Neuroprotection

Research has suggested that arsenic-induced PGAM5 activation played a role in AMPK-mTOR dependent autophagy and arsenic induced autophagy-dependent apoptosis in hippocampal neurons via AMPK/mTOR signaling pathway .

Chemotherapy Resistance

TRIM14 promoted chemotherapy resistance of GC cells by regulating AMPK/mTOR pathway, and MK-3903 was found to reverse the inhibiting role of TRIM14 knockout on the proliferation and autophagy of SGC7901/5-FU cells .

作用機序

Target of Action

The primary target of MK-3903 is the AMP-activated protein kinase (AMPK) . AMPK is a crucial cellular energy sensor and regulator of energy homeostasis . It plays a significant role in metabolic diseases, including type 2 diabetes .

Mode of Action

MK-3903 activates AMPK, leading to a series of intracellular events . The EC50 value of MK-3903 for AMPK activation is 8 nM . It activates 10 of the 12 phosphorylated AMPK complexes with EC50 values in the range of 8 to 40 nM .

Biochemical Pathways

The activation of AMPK by MK-3903 affects several biochemical pathways. It leads to the phosphorylation of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid metabolism . This activation results in improved lipid metabolism and insulin sensitization .

Pharmacokinetics

The pharmacokinetics of MK-3903 in animal models are characterized by moderate systemic plasma clearance (5.0 to13 mL/min/kg), a volume of distribution at steady state of 0.6 to 1.1 L/kg, and a terminal half-life of approximately 2 hours .

Result of Action

The activation of AMPK by MK-3903 leads to robust target engagement in the liver, resulting in improved lipid metabolism and insulin sensitization . Chronic oral administration of MK-3903 robustly increases ACC phosphorylation in the liver, leading to expected alterations in lipid metabolism .

特性

IUPAC Name |

5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19ClN2O3/c1-16-7-12-20(13-21(16)26(31)32)33-27-29-24-14-22(23(28)15-25(24)30-27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKQZQDYGXAUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((6-([1,1'-biphenyl]-4-yl)-5-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does MK-3903 exert its effects at the cellular level?

A: MK-3903 functions as a direct activator of AMP-activated protein kinase (AMPK) []. AMPK, often referred to as the "cellular energy sensor," plays a critical role in regulating cellular energy homeostasis. When activated, AMPK initiates a cascade of downstream effects, including promoting glucose uptake, fatty acid oxidation, and inhibiting hepatic glucose production. By directly activating AMPK, MK-3903 can modulate these metabolic pathways, making it a potential therapeutic candidate for metabolic disorders such as type 2 diabetes.

Q2: What evidence supports the therapeutic potential of MK-3903 in metabolic diseases?

A: Preclinical studies have demonstrated the beneficial effects of MK-3903 in animal models of metabolic dysfunction. For instance, in mice fed a high-fat diet, oral administration of MK-3903 effectively improved lipid metabolism and insulin sensitivity []. This improvement was attributed to the compound's ability to engage with AMPK in the liver, highlighting its potential for treating metabolic disorders characterized by insulin resistance and dyslipidemia.

Q3: Beyond metabolic diseases, are there other areas where MK-3903 shows promise?

A: Interestingly, recent research indicates that MK-3903 might hold therapeutic potential in mitigating cisplatin-induced muscle atrophy []. Cisplatin, a widely used chemotherapy drug, is known to cause debilitating side effects, including muscle wasting. Studies show that MK-3903 could potentially counteract this side effect by influencing the Glut4/AMPK/FoxO pathway []. This finding suggests a possible role for MK-3903 in improving the quality of life for cancer patients undergoing chemotherapy.

Q4: Does the research suggest any limitations or potential drawbacks of MK-3903?

A: While MK-3903 demonstrates promising results in preclinical studies, one study found that its overexpression could lead to chemotherapy resistance in gastric cancer cells []. Specifically, MK-3903 was shown to promote proliferation and autophagy while inhibiting apoptosis in drug-resistant gastric cancer cells []. This finding highlights the complexity of AMPK signaling and the need for further research to fully understand the potential risks and benefits of MK-3903 in different disease contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)benzoic acid](/img/structure/B609015.png)

![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/structure/B609018.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)

![4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile](/img/structure/B609026.png)